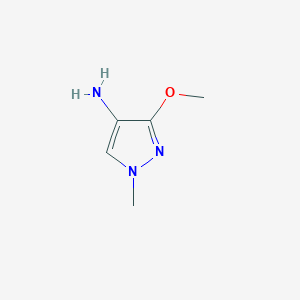

3-methoxy-1-methyl-1H-pyrazol-4-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

3-methoxy-1-methylpyrazol-4-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N3O/c1-8-3-4(6)5(7-8)9-2/h3H,6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRXSXFLSHMQQJY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=N1)OC)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

127.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Methoxy 1 Methyl 1h Pyrazol 4 Amine and Its Analogs

Established Synthetic Pathways for the Pyrazole (B372694) Core

Traditional methods for constructing the pyrazole ring remain highly relevant and are often the foundation for more complex syntheses. These pathways typically involve the formation of the five-membered ring through the reaction of precursors containing the necessary nitrogen and carbon atoms.

The most conventional and widely utilized method for pyrazole synthesis is the condensation reaction between a 1,3-dicarbonyl compound and a hydrazine (B178648) derivative. rsc.orgnih.gov This approach, often referred to as the Knorr pyrazole synthesis, involves the initial reaction of a hydrazine with one of the carbonyl groups, followed by an intramolecular cyclization and dehydration to form the aromatic pyrazole ring. jetir.org The reaction can be catalyzed by acids to facilitate the condensation and cyclization steps. jetir.org

The versatility of this method allows for the synthesis of a wide array of substituted pyrazoles by varying the substituents on both the 1,3-dicarbonyl and hydrazine starting materials. For instance, a highly regioselective synthesis of 1-aryl-3,4,5-substituted pyrazoles can be achieved through the condensation of 1,3-diketones with arylhydrazines at room temperature in N,N-dimethylacetamide, yielding the desired products in good yields. mdpi.com

| Dicarbonyl Compound | Hydrazine Derivative | Catalyst/Solvent | Product Type | Reference |

|---|---|---|---|---|

| Acetylacetone | Hydrazine Hydrate | Ammonium Chloride / Ethanol (B145695) | 3,5-dimethyl pyrazole | jetir.org |

| 1,3-Diketones | Arylhydrazines | N,N-dimethylacetamide | 1-Aryl-3,4,5-substituted pyrazoles | mdpi.com |

| 4,4,4-trifluoro-1-arylbutan-1,3-diketones | Arylhydrazine | N,N-dimethylacetamide (acidic) | Regioisomeric trifluoromethyl-substituted pyrazoles | nih.gov |

| β-formyl enamides | Hydroxylamine hydrochloride | Potassium dihydrogen phosphate | 1-(4,5-disubstitutedpyrazol-1-yl)-ethanone | jetir.org |

Reductive amination is a powerful technique for introducing an amine functional group onto a pre-formed pyrazole ring, typically at a position bearing a carbonyl group. harvard.edu This two-step, often one-pot, process involves the condensation of a pyrazole aldehyde or ketone with a primary or secondary amine to form an intermediate imine or iminium ion. harvard.eduineosopen.org This intermediate is then reduced in situ to yield the corresponding aminopyrazole derivative. mdpi.comresearchgate.net

A variety of reducing agents can be employed, with sodium borohydride (B1222165), sodium cyanoborohydride, and sodium triacetoxyborohydride (B8407120) being common choices due to their selectivity for reducing the iminium ion in the presence of the starting carbonyl group. harvard.edumdpi.com For example, the synthesis of 3-(tert-butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine can be efficiently achieved via a one-pot reductive amination of 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine with p-methoxybenzaldehyde, followed by reduction with sodium borohydride. mdpi.comresearchgate.net This method is valued for its operational simplicity and effectiveness in forming C–N bonds. harvard.edumdpi.com

The introduction of an amino group onto the pyrazole ring can also be accomplished through a sequence involving halogenation and subsequent transformation. Direct C-H halogenation of the pyrazole core, particularly at the electron-rich C4 position, is an effective strategy for creating a functional handle for further modifications. researchgate.netbeilstein-archives.org Reagents such as N-halosuccinimides (NBS, NCS, NIS) are commonly used for this purpose under mild, metal-free conditions. beilstein-archives.org

Once a halogen is in place, it can be used in various coupling reactions. mdpi.com However, a more direct route to an amine group often involves the reduction of a nitro precursor. While not a direct reduction of a halogen, a common synthetic strategy for aromatic amines involves the nitration of the ring followed by reduction of the nitro group. For pyrazoles, an alternative precursor reduction involves the conversion of a pyrazole-4-carbaldehyde to an oxime, which is then reduced to the corresponding amine. The reduction of an oxime using hydrogenation catalyzed by Raney-Ni has been reported as a method to obtain a pyrazol-4-amine, with ammonia (B1221849) added to suppress the formation of by-products. researchgate.net

Multi-Component Reactions (MCRs) in Pyrazole Derivative Synthesis

Multi-component reactions (MCRs), in which three or more reactants combine in a single synthetic operation, have emerged as a highly efficient and atom-economical strategy for synthesizing complex molecules like pyrazole derivatives. rsc.org These reactions offer significant advantages over traditional multi-step syntheses, including simplified procedures, reduced waste, and the ability to rapidly generate molecular diversity. rsc.org

Various MCRs have been developed for the synthesis of functionalized pyrazoles. A common example is the four-component reaction of an aldehyde, malononitrile, a β-ketoester, and hydrazine hydrate, which can yield complex fused heterocyclic systems like dihydropyrano[2,3-c]pyrazoles. rsc.orgnih.gov Three-component reactions are also prevalent; for instance, the condensation of aromatic aldehydes, malononitrile, and phenyl hydrazine can produce 5-amino pyrazole derivatives. rsc.org These reactions are often facilitated by simple catalysts and can be performed under environmentally friendly conditions. rsc.orgnih.gov

| Number of Components | Reactants | Catalyst/Conditions | Product Type | Reference |

|---|---|---|---|---|

| Three | Aldehydes, Malononitrile, Phenyl Hydrazines | NaPTS / Aqueous medium | Multisubstituted 5-amino pyrazoles | rsc.org |

| Four | Aldehydes, Malononitrile, β-Ketoesters, Hydrazine Hydrate | Sodium Gluconate | Dihydropyrano[2,3-c]pyrazoles | rsc.org |

| Three | Aryl Glyoxal, Aryl Thioamide, Pyrazolones | HFIP / Room Temperature | Pyrazole-linked Thiazoles | acs.org |

| Three | Aldehydes, β-Ketoesters, Hydrazines | Yb(PFO)3 | Persubstituted pyrazoles | beilstein-journals.org |

Regioselective Synthesis Strategies for Functionalized Aminopyrazoles

A significant challenge in the synthesis of substituted pyrazoles, particularly when using unsymmetrical 1,3-dicarbonyl compounds or monosubstituted hydrazines, is controlling the regioselectivity of the condensation reaction. nih.govmdpi.com Depending on which nitrogen atom of the hydrazine attacks which carbonyl group first, a mixture of two regioisomers can be formed. mdpi.com

Several strategies have been developed to address this issue. The choice of solvent and reaction conditions can have a profound impact on the isomeric ratio. For example, the condensation of arylhydrazines with 4,4,4-trifluoro-1-arylbutan-1,3-diketones shows high regioselectivity when performed in N,N-dimethylacetamide, favoring one isomer significantly over the other. nih.gov Another approach involves modifying the reactants to direct the cyclization. A recently developed method utilizes the reaction of N-tosylhydrazones with malononitrile, which proceeds through a tandem nucleophilic addition and intramolecular cyclization to afford highly functionalized 5-aminopyrazoles with excellent regioselectivity. acs.org This method has been successfully applied to the formal synthesis of complex molecules like ibrutinib. acs.org One-pot procedures starting from active methylene (B1212753) reagents, phenylisothiocyanate, and a substituted hydrazine have also been shown to be efficient and regioselective. nih.gov

Catalytic Methods in Pyrazole Synthesis

The use of catalysts in pyrazole synthesis can significantly improve reaction efficiency, yield, and selectivity, often under milder conditions than non-catalytic methods. A wide range of catalytic systems, including metal complexes, organocatalysts, and green catalysts, have been applied to various pyrazole-forming reactions. jetir.orgmdpi.comorganic-chemistry.org

Examples of Catalytic Methods:

Metal Catalysis: Transition metals like copper, rhodium, and palladium are effective catalysts. An efficient copper-catalyzed condensation reaction provides pyrazoles at room temperature without the need for acid. organic-chemistry.org Rhodium catalysts can enable the addition-cyclization of hydrazines with alkynes under mild conditions. organic-chemistry.org

Organocatalysis: Small organic molecules can also serve as efficient catalysts. Piperidine is often used to catalyze MCRs leading to fused pyrazole systems. mdpi.com

Green Catalysis: In an effort to develop more sustainable synthetic routes, "green" catalysts have been employed. Ammonium chloride, an inexpensive and non-toxic salt, can be used as a catalyst in the Knorr pyrazole synthesis with ethanol as a renewable solvent. jetir.org Similarly, nano-ZnO has been used as an effective catalyst for the synthesis of pyrazol-5-ol derivatives. mdpi.com

| Catalyst Type | Specific Catalyst | Reaction Type | Reference |

|---|---|---|---|

| Green Catalyst | Ammonium Chloride | Knorr Pyrazole Synthesis | jetir.org |

| Metal Catalyst | Copper | Condensation Reaction | organic-chemistry.org |

| Metal Catalyst | Rhodium(III) | Fused Tricyclic Pyrazole Synthesis | rsc.org |

| Organocatalyst | Piperidine | Four-Component Reaction | mdpi.com |

| Nanoparticle Catalyst | Nano-ZnO | Synthesis of 3-methyl-1-phenyl-1H-pyrazol-5-ol | mdpi.com |

Heterogeneous Catalysis (e.g., Palladium-on-Carbon, Platinum-on-Carbon)

Heterogeneous catalysis is a cornerstone in the synthesis of N-heterocycles due to the ease of catalyst separation and recycling. researchgate.netresearchgate.net For the synthesis of 4-aminopyrazoles, catalysts like Palladium-on-Carbon (Pd/C) and Platinum-on-Carbon (Pt/C) are particularly effective for the reduction of a nitro group.

Palladium-on-Carbon (Pd/C): This catalyst is widely used for various coupling reactions and hydrogenations. nih.gov In the context of synthesizing pyrazole amines, Pd/C is a highly efficient catalyst for the hydrogenation of a 4-nitropyrazole precursor. The reaction typically proceeds under a hydrogen atmosphere in a suitable solvent like ethanol or methanol (B129727) to yield the corresponding 4-aminopyrazole. Furthermore, palladium catalysts are instrumental in C-H activation and functionalization reactions, allowing for the direct arylation of the pyrazole ring to create a diverse range of analogs. nih.govrsc.org For instance, pyrazoles can act as directing groups for palladium-catalyzed functionalization of C-H bonds. nih.govnih.gov

Platinum-on-Carbon (Pt/C): Similar to Pd/C, Pt/C is a robust catalyst for catalytic hydrogenation. wikipedia.org It is effective in reducing nitro compounds to amines, a key step in the synthesis of 3-methoxy-1-methyl-1H-pyrazol-4-amine from its nitro analog. wikipedia.org The choice between Pd/C and Pt/C can depend on the specific substrate and the presence of other functional groups that might be sensitive to reduction.

Below is a table summarizing typical heterogeneous catalytic systems used in pyrazole synthesis and functionalization.

| Catalyst System | Reaction Type | Substrate Example | Product Type | Reference |

| Pd/C, H₂ | Nitro Group Reduction | 4-Nitro-1-methyl-3-methoxypyrazole | 4-Amino-1-methyl-3-methoxypyrazole | wikipedia.org |

| Pt/C, H₂ | Nitro Group Reduction | Aromatic Nitro Compounds | Aromatic Amines | wikipedia.org |

| Pd(OAc)₂ / Ag₂O | C-H Arylation | N-Substituted Pyrazole | C5-Aryl-N-Substituted Pyrazole | nih.govnih.gov |

| Cu/C | Hetero Diels-Alder | Nitroso dienophiles | N,O-Heterocycles | nih.gov |

Organocatalysis in Derivative Synthesis (e.g., DMAP-mediated reactions)

Organocatalysis offers a metal-free alternative for synthesizing and functionalizing heterocyclic compounds, often providing high yields and selectivities under mild conditions. nih.govresearchgate.net In the synthesis of derivatives of 3-methoxy-1-methyl-1H-pyrazol-4-amine, organocatalysts can be employed to modify the 4-amino group.

4-(Dimethylamino)pyridine (DMAP): DMAP is a highly efficient nucleophilic catalyst, frequently used in acylation and esterification reactions. For pyrazole-4-amine derivatives, DMAP can catalyze the reaction of the amino group with acylating agents (e.g., acid chlorides or anhydrides) to form amide derivatives. These reactions are valuable for creating libraries of compounds for further study. For example, DMAP-mediated N-arylation has been used to produce intermediates that, after reduction, yield functionalized pyrazole amines. researchgate.net

The development of domino reactions using the nucleophilicity of pyrazoles is an expanding field of research, allowing for the construction of complex molecular architectures. nih.gov

The table below illustrates examples of organocatalytic applications in the synthesis of pyrazole derivatives.

| Organocatalyst | Reaction Type | Substrate Example | Product Type | Reference |

| DMAP | N-Acylation | Pyrazol-4-amine | N-Acyl-pyrazol-4-amine | researchgate.net |

| Squaramide | Michael Addition | Pyrazolinone, Nitroolefin | Pyrano-annulated Pyrazole | nih.gov |

| Thiourea derivatives | Michael Addition | Pyrazolinone, Nitroolefin | Chiral Michael Adduct | nih.gov |

Optimization of Synthetic Protocols and Reaction Efficiency

Optimizing synthetic protocols is crucial for maximizing yield, minimizing reaction time, and ensuring cost-effectiveness and eco-compatibility. mdpi.com For pyrazole synthesis, optimization involves a systematic study of various reaction parameters.

Key parameters for optimization include:

Catalyst: The choice and loading of the catalyst significantly impact the reaction rate and yield. For instance, comparing different transition metal catalysts like Cu(OTf)₂ and Fe(OTf)₃ can reveal the most effective option for a specific transformation. mdpi.comnih.gov

Solvent: The polarity and boiling point of the solvent can influence reactant solubility and reaction kinetics. Solvents like toluene, THF, or dioxane may produce different yields for the same reaction. mdpi.com

Base: In many reactions, the choice of base (e.g., K₂CO₃) can be more effective than others in promoting the desired transformation. mdpi.com

Modern techniques have also been employed to enhance reaction efficiency. Microwave-assisted synthesis can dramatically reduce reaction times, while flow chemistry offers advantages in safety, scalability, and precise control over reaction conditions. nih.govnih.gov

The following table shows an example of reaction condition optimization for pyrazole synthesis.

| Parameter Varied | Condition 1 | Yield 1 | Condition 2 | Yield 2 | Condition 3 | Yield 3 | Reference |

| Temperature | 40 °C | Lower Yield | 60 °C | Optimal Yield | 80 °C | Decreased Yield | mdpi.com |

| Catalyst | Fe(OTf)₃ | No Product | Cu(OTf)₂ | 60% | AgOTf | up to 99% | mdpi.com |

| Solvent | THF | Lower Yield | Dioxane | Lower Yield | Toluene | Optimal Yield | mdpi.com |

Isolation and Purification Techniques for Synthetic Intermediates and Products

The isolation and purification of synthetic intermediates and final products are essential steps to ensure the high purity of the target compound. A variety of standard and advanced techniques are used for pyrazole derivatives.

Extraction: After the reaction is complete, the crude product is often worked up using liquid-liquid extraction to separate it from inorganic salts and other water-soluble impurities. The organic phases are typically combined, dried over an agent like sodium sulfate, and concentrated. google.com

Crystallization: This is a common method for purifying solid products. For basic compounds like aminopyrazoles, purification can be achieved by forming an acid addition salt (e.g., hydrochloride or sulfate). google.com The pyrazole is dissolved in a suitable solvent, and an acid is added to precipitate the salt, which can then be isolated by filtration. The pure pyrazole can be regenerated by treatment with a base. This method is effective for separating isomeric byproducts. google.com

Column Chromatography: Silica gel column chromatography is a versatile technique for separating compounds based on their polarity. acs.org A suitable solvent system (eluent) is chosen to move the components of the mixture through the stationary phase at different rates. This method is highly effective for isolating both intermediates and final products with high purity. acs.org

Distillation: For volatile intermediates, such as the 2-pyrazoline (B94618) that can be formed during pyrazole synthesis, vacuum distillation can be used for purification after the removal of water from the reaction system. google.com

The table below summarizes common purification techniques for pyrazole compounds.

| Technique | Principle | Application | Reference |

| Extraction | Differential solubility | Initial work-up to remove water-soluble impurities | google.com |

| Crystallization of Acid Addition Salts | Salt formation and precipitation | Purification of basic pyrazoles, separation of isomers | google.com |

| Column Chromatography | Differential adsorption | High-purity isolation of intermediates and final products | acs.org |

| Vacuum Distillation | Difference in boiling points | Purification of volatile intermediates like 2-pyrazoline | google.com |

Reaction Pathways and Chemical Transformations of 3 Methoxy 1 Methyl 1h Pyrazol 4 Amine

Functionalization Reactions of the Pyrazole (B372694) Ring

The pyrazole ring is an aromatic heterocycle with distinct electronic properties that govern its reactivity. The scaffold contains two nitrogen atoms: an acidic, pyrrole-like nitrogen (N1) and a basic, pyridine-like nitrogen (N2). nih.gov The ring carbons also exhibit varied reactivity, with the C4 position being particularly susceptible to electrophilic substitution due to the electron-donating effects of the adjacent nitrogen atoms. pharmaguideline.comrrbdavc.org In the case of 3-methoxy-1-methyl-1H-pyrazol-4-amine, the N1 position is already substituted with a methyl group. The C4 position, typically the primary site for electrophilic attack, is occupied by the amine group. pharmaguideline.com This substitution pattern directs further functionalization to other positions on the ring or involves reactions of the existing substituents.

The presence of both an amine and a methoxy (B1213986) group significantly influences the ring's electron density, making it a highly activated system. While direct electrophilic substitution on the carbon backbone is less common due to the existing substitution, reactions such as halogenation at the C5 position could be envisaged under specific conditions, leading to key intermediates for further cross-coupling reactions.

Derivatization via Amine Coupling Reactions

The primary amine at the C4 position is a key site for derivatization. One of the most effective methods for modifying this group is through reductive amination. This reaction allows for the formation of C-N bonds, converting the primary amine into a secondary or tertiary amine. mdpi.comresearchgate.net The process typically involves the condensation of the amine with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ to the corresponding amine. mdpi.commdpi.com

For instance, related aminopyrazole compounds readily react with aldehydes in the presence of a reducing agent like sodium borohydride (B1222165) to yield N-substituted derivatives. mdpi.commdpi.com This one-pot, two-step synthesis is operationally simple and efficient. researchgate.net

Table 1: Example Conditions for Reductive Amination of Aminopyrazoles

| Reactant 1 (Amine) | Reactant 2 (Carbonyl) | Reducing Agent / System | Solvent | Conditions | Product Type | Reference |

|---|---|---|---|---|---|---|

| 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine | p-methoxybenzaldehyde | Sodium Borohydride (NaBH₄) | Methanol (B129727) | Condensation at 120°C (solvent-free), then reduction at ambient temperature | Secondary Amine | mdpi.com |

| 3-chloro-4-fluoroaniline | 3-(4-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde | NaBH₄ / I₂ | Methanol | Room Temperature | Secondary Amine | mdpi.com |

This methodology can be applied to 3-methoxy-1-methyl-1H-pyrazol-4-amine to synthesize a diverse library of compounds by varying the aldehyde or ketone coupling partner.

Hydrolysis Reactions of Related Pyrazole Derivatives

The stability of substituents on the pyrazole ring can be influenced by reaction conditions. While the methoxy group at the C3 position is generally stable, certain derivatives can undergo hydrolysis under acidic or basic conditions. For example, studies on other functionalized pyrazoles have shown that attached groups can be cleaved. In one instance, an attempt to induce cyclization of an N-allyl-(4-bromo-3,5-dimethyl-1H-pyrazole)-1-carbothioamide using a hydrochloric acid solution resulted not in the desired thiazoline (B8809763) product, but in the hydrolysis of the carbothioamide group, reverting the compound to the starting 4-bromo-3,5-dimethylpyrazole. mdpi.com This demonstrates that functional groups on the pyrazole scaffold can be susceptible to hydrolysis, a factor that must be considered during synthetic planning.

Exploration of Key Synthetic Intermediates

During multi-step synthetic sequences involving 3-methoxy-1-methyl-1H-pyrazol-4-amine, various key intermediates are formed. In the derivatization of the amine group via reductive amination, an N-(pyrazolyl)imine is a crucial, though often unisolated, intermediate. researchgate.netmdpi.com This species is formed from the initial condensation between the primary amine of the pyrazole and a carbonyl compound. researchgate.net The subsequent reduction of this imine C=N double bond yields the final secondary amine product. The formation of the imine is confirmed by the disappearance of the aldehyde proton signal and the appearance of a characteristic azomethine proton signal in NMR spectroscopy, which in turn disappears upon reduction. mdpi.commdpi.com

Intrinsic Reactivity of the Pyrazole Nitrogen Atoms

The pyrazole ring possesses two distinct nitrogen atoms, each with unique chemical properties. nih.gov

N1 (Pyrrole-like): In an unsubstituted pyrazole, this nitrogen is sp²-hybridized and bears a hydrogen atom. Its lone pair of electrons is involved in the aromatic sextet, making it acidic and generally unreactive towards electrophiles unless deprotonated by a strong base. nih.govorientjchem.org In 3-methoxy-1-methyl-1H-pyrazol-4-amine, this position is already alkylated with a methyl group, precluding further reaction at this site.

N2 (Pyridine-like): This nitrogen is also sp²-hybridized, but its lone pair resides in an sp² orbital in the plane of the ring and is not part of the aromatic system. nih.gov This makes the N2 atom basic and nucleophilic, rendering it the primary site for protonation and reaction with electrophiles such as alkyl halides. pharmaguideline.comrrbdavc.org Therefore, in 3-methoxy-1-methyl-1H-pyrazol-4-amine, electrophilic attack would preferentially occur at this N2 position, potentially leading to the formation of a pyrazolium (B1228807) salt.

Based on a thorough review of available scientific literature, there is insufficient specific experimental data for the compound "3-methoxy-1-methyl-1H-pyrazol-4-amine" to generate a detailed and scientifically accurate article that adheres to the strict requirements of the provided outline.

Constructing the article with the requested "Detailed research findings" and "Data tables" for each spectroscopic technique would necessitate extrapolating from related but structurally different pyrazole derivatives. This approach would not meet the standard of scientific accuracy and would violate the core instruction to focus solely on "3-methoxy-1-methyl-1H-pyrazol-4-amine".

To maintain factual accuracy and avoid generating speculative content, this request cannot be fulfilled at this time. Further experimental research and publication of the spectroscopic data for this specific compound are required before a comprehensive article as outlined can be written.

Advanced Spectroscopic Characterization for Mechanistic and Structural Insights

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise arrangement of atoms within a crystalline solid. This technique would provide unambiguous proof of the molecular structure of 3-methoxy-1-methyl-1H-pyrazol-4-amine, confirming the connectivity of the methoxy (B1213986), methyl, and amine groups on the pyrazole (B372694) ring. The analysis would yield a detailed model of the molecule's conformation in the solid state.

Determination of Molecular Geometry and Dihedral Anglesresearchgate.netiucr.org

A crystallographic analysis would provide a comprehensive set of bond lengths, bond angles, and dihedral (torsion) angles. The pyrazole ring itself is expected to be largely planar, a characteristic feature of aromatic heterocyclic systems.

Key structural parameters that would be determined include:

Bond Lengths: The lengths of all covalent bonds (e.g., C-N, C-C, C-O, N-N) would be measured with high precision. For instance, the C-N and C-C bonds within the pyrazole ring would be expected to have lengths intermediate between single and double bonds, indicative of aromatic character.

Bond Angles: The internal angles of the pyrazole ring and the angles involving the substituents would be defined.

Dihedral Angles: Of particular interest would be the dihedral angles describing the orientation of the methoxy and methyl groups relative to the plane of the pyrazole ring. For example, the C(ring)-O-C(methyl)-H torsion angle would define the conformation of the methoxy group. In related structures, such as 1-(4-methoxyphenyl)-3-phenyl-1H-pyrazol-5-amine, the substituent rings are often rotated out of the plane of the central pyrazole ring, with reported dihedral angles of 29.41 (5)° and 37.01 (5)°. nih.govresearchgate.net A similar non-planar arrangement might be expected for the substituents of 3-methoxy-1-methyl-1H-pyrazol-4-amine to minimize steric hindrance.

A hypothetical data table for molecular geometry is presented below to illustrate the expected output of such an analysis.

Hypothetical Molecular Geometry Data

| Parameter | Value (Å or °) |

|---|---|

| Bond Lengths | |

| N1-N2 | Value |

| N2-C3 | Value |

| C3-C4 | Value |

| C4-C5 | Value |

| C5-N1 | Value |

| C3-O1 | Value |

| O1-C(methoxy) | Value |

| N1-C(methyl) | Value |

| C4-N(amine) | Value |

| Bond Angles | |

| C5-N1-N2 | Value |

| N1-N2-C3 | Value |

| N2-C3-C4 | Value |

| C3-C4-C5 | Value |

| C4-C5-N1 | Value |

| Dihedral Angles | |

| C(ring)-C(ring)-O-C(methyl) | Value |

Analysis of Intermolecular Interactions and Crystal Packingresearchgate.net

The way molecules arrange themselves in a crystal lattice is determined by a network of intermolecular forces. An X-ray diffraction study would reveal how molecules of 3-methoxy-1-methyl-1H-pyrazol-4-amine pack together. The amine (NH₂) and methoxy (O-CH₃) groups, along with the pyrazole ring's nitrogen atoms, are capable of participating in hydrogen bonding.

It is highly probable that the crystal structure would be stabilized by intermolecular hydrogen bonds. The amine group can act as a hydrogen bond donor, while the pyrazole nitrogen atoms and the oxygen of the methoxy group can act as acceptors. In the crystal structure of the related 1-(4-methoxyphenyl)-3-phenyl-1H-pyrazol-5-amine, molecules are linked by N—H⋯N hydrogen bonds, forming chains. nih.govresearchgate.net A similar motif could be anticipated for 3-methoxy-1-methyl-1H-pyrazol-4-amine.

Hypothetical Intermolecular Interaction Data

| Interaction Type | Donor-H···Acceptor | Distance (Å) | Angle (°) |

|---|---|---|---|

| Hydrogen Bond | N-H···N | Value | Value |

| Hydrogen Bond | N-H···O | Value | Value |

Computational Chemistry and Molecular Modeling Studies of 3 Methoxy 1 Methyl 1h Pyrazol 4 Amine

Quantum Chemical Calculations (e.g., DFT Studies)

Density Functional Theory (DFT) is a predominant quantum chemical method used to study the electronic structure of molecules. It offers a balance between accuracy and computational cost, making it suitable for analyzing molecules of this size. Such studies would provide a foundational understanding of the molecule's intrinsic properties.

Electronic Structure Analysis (e.g., HOMO/LUMO, Charge Distribution)

Electronic structure analysis focuses on the distribution of electrons within the molecule. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are crucial in this context. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between HOMO and LUMO is a key indicator of molecular stability and chemical reactivity.

A detailed study would calculate these energy values and map the electron density of the orbitals. Typically, for a molecule like 3-methoxy-1-methyl-1H-pyrazol-4-amine, the HOMO would likely be localized on the electron-rich pyrazole (B372694) ring and the amino group, while the LUMO would be distributed across the pyrazole ring system. The analysis of charge distribution, often visualized through a Molecular Electrostatic Potential (MEP) map, would identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule.

Prediction of Local Reactivity (e.g., Fukui Functions)

To understand site-specific reactivity, Fukui functions are calculated. These functions indicate which atoms in a molecule are most susceptible to nucleophilic, electrophilic, or radical attack. The analysis helps in predicting how the molecule will interact with other reagents. For 3-methoxy-1-methyl-1H-pyrazol-4-amine, this analysis would pinpoint the specific atoms on the pyrazole ring, the amino group, or the methoxy (B1213986) group that are most likely to participate in chemical reactions.

Non-Covalent Interaction (NCI) Analysis

Non-covalent interactions, such as van der Waals forces, hydrogen bonds, and steric repulsions, are crucial for understanding molecular conformation and intermolecular interactions. NCI analysis, often visualized through Reduced Density Gradient (RDG) plots, identifies and characterizes these weak interactions within a molecule. This analysis would illustrate the intramolecular forces that dictate the preferred three-dimensional structure of 3-methoxy-1-methyl-1H-pyrazol-4-amine.

Molecular Docking Simulations

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). It is a vital tool in drug discovery for predicting ligand-target interactions and binding affinities.

Prediction of Ligand-Protein Interactions (e.g., Hydrogen Bonding, Binding Energy)

In a typical molecular docking study, 3-methoxy-1-methyl-1H-pyrazol-4-amine would be docked into the active site of a specific protein target. The simulation would predict the binding mode and calculate a scoring function, often expressed as a binding energy (e.g., in kcal/mol), which estimates the strength of the interaction.

The analysis would detail the specific interactions that stabilize the ligand-protein complex. Key interactions for this molecule would likely include hydrogen bonds formed by the amino group (as a donor) and the nitrogen atoms of the pyrazole ring or the oxygen of the methoxy group (as acceptors). The results would be presented in a table format, detailing the interacting amino acid residues, the type of interaction (e.g., hydrogen bond, hydrophobic), and the distances involved.

Table 1: Hypothetical Molecular Docking Interaction Data No specific molecular docking studies for 3-methoxy-1-methyl-1H-pyrazol-4-amine against a particular protein target were found in the searched literature. The table below is an illustrative example of how such data would be presented.

| Protein Target | Binding Energy (kcal/mol) | Interacting Residue | Interaction Type | Distance (Å) |

|---|---|---|---|---|

| Example Kinase | -7.5 | ASP 145 | Hydrogen Bond | 2.1 |

| Example Kinase | -7.5 | LEU 83 | Hydrogen Bond | 2.9 |

| Example Kinase | -7.5 | VAL 91 | Hydrophobic | 3.8 |

Application in Structure-Based Ligand Design

Structure-based ligand design is a powerful computational strategy that utilizes the three-dimensional structure of a biological target, typically a protein or enzyme, to design molecules that can bind to it with high affinity and selectivity. This approach has been successfully applied to design various pyrazole-based inhibitors for a range of therapeutic targets. nih.govacs.orgrsc.org

For a molecule like 3-methoxy-1-methyl-1H-pyrazol-4-amine, structure-based design would commence with identifying a relevant biological target. Once a target is identified and its 3D structure is available (either through X-ray crystallography, NMR spectroscopy, or homology modeling), molecular docking simulations can be performed. These simulations predict the preferred orientation and binding affinity of the compound within the active site of the target.

In the context of pyrazole derivatives, docking studies have been instrumental in understanding their binding modes. For instance, in the design of p38 MAP kinase inhibitors, a binding model based on the crystal structure of a pyrazole inhibitor guided the synthesis of new, more potent analogs. nih.gov Similarly, docking studies on pyrazole derivatives as VEGFR-2 inhibitors helped to rationalize their cytotoxic activity against cancer cell lines. rsc.org These studies often reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that are crucial for binding. The insights gained from such simulations can guide the modification of the 3-methoxy-1-methyl-1H-pyrazol-4-amine scaffold to enhance its binding affinity and selectivity for a specific target.

A typical workflow for structure-based design involving a pyrazole scaffold is summarized in the table below.

| Step | Description | Computational Tools/Techniques | Example Application with Pyrazoles |

|---|---|---|---|

| 1. Target Identification and Preparation | Identifying a relevant biological target and preparing its 3D structure for docking. This includes adding hydrogens, assigning charges, and defining the binding site. | Protein Data Bank (PDB), Schrödinger Maestro, MOE (Molecular Operating Environment) | Use of the crystal structure of p38 kinase to design pyrazole-based inhibitors. nih.gov |

| 2. Ligand Preparation | Generating a 3D conformation of the ligand (e-g., 3-methoxy-1-methyl-1H-pyrazol-4-amine), assigning correct atom types and charges. | ChemDraw, Avogadro, Open Babel | Preparation of pyrazole derivatives for docking into the active site of VEGFR-2. rsc.org |

| 3. Molecular Docking | Simulating the binding of the ligand to the target's active site to predict binding poses and affinities. | AutoDock, Glide, GOLD | Docking of pyrazole analogs into the active site of rhinovirus to inhibit replication. acs.org |

| 4. Pose Analysis and Scoring | Analyzing the predicted binding poses to identify key interactions and using scoring functions to estimate binding affinity. | PyMOL, LigPlot+, Docking software's built-in analysis tools | Analysis of interactions between pyrazole inhibitors and carbonic anhydrase isoforms. nih.gov |

| 5. Lead Optimization | Modifying the initial ligand based on docking results to improve binding affinity, selectivity, and pharmacokinetic properties. | In silico derivatization, Free-energy perturbation (FEP) | Optimization of pyrazole inhibitors of meprin α and β based on SAR exploration. nih.gov |

Conformational Analysis and Three-Dimensional Structure Prediction

The biological activity of a molecule is intrinsically linked to its three-dimensional shape and conformational flexibility. Conformational analysis aims to identify the stable conformations (low-energy states) of a molecule and the energy barriers between them. For 3-methoxy-1-methyl-1H-pyrazol-4-amine, understanding its preferred conformation is crucial for predicting its interaction with biological targets.

Computational methods are central to conformational analysis. Quantum mechanical (QM) calculations, particularly Density Functional Theory (DFT), can provide accurate information about the geometry and energy of different conformers. researchgate.net Molecular mechanics (MM) methods, while less accurate, are computationally less expensive and can be used to explore the conformational space of larger molecules or for longer timescale simulations.

The prediction of the three-dimensional structure of a molecule where a crystal structure is unavailable relies heavily on computational modeling. Techniques like DFT can be used to optimize the geometry of the molecule to its lowest energy state, providing a reliable prediction of its 3D structure. researchgate.net

The table below outlines common computational methods used for conformational analysis and structure prediction.

| Method | Description | Software | Applicability to 3-methoxy-1-methyl-1H-pyrazol-4-amine |

|---|---|---|---|

| Quantum Mechanics (QM) | High-accuracy methods (e.g., DFT) that solve the Schrödinger equation to determine the electronic structure and energy of a molecule. Provides accurate geometries and conformational energies. | Gaussian, ORCA, Spartan | Ideal for accurately determining the preferred conformation and electronic properties of this relatively small molecule. |

| Molecular Mechanics (MM) | Uses classical physics (force fields) to model the energy of a molecule as a function of its atomic coordinates. Computationally efficient for exploring conformational space. | AMBER, CHARMM, GROMACS | Useful for rapid conformational searches to identify potential low-energy structures before further refinement with QM methods. |

| Molecular Dynamics (MD) Simulations | Simulates the movement of atoms in a molecule over time, providing insights into its dynamic behavior and conformational flexibility in different environments (e.g., in solution). | AMBER, GROMACS, NAMD | Can be used to study how the conformation of 3-methoxy-1-methyl-1H-pyrazol-4-amine might change in a biological environment. |

Computational Approaches to Structure-Activity Relationship (SAR) Derivation

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. eurjchem.comej-chem.org By identifying the physicochemical properties or structural features that are important for activity, QSAR models can be used to predict the activity of new, untested compounds and to guide the design of more potent molecules.

For a series of analogs of 3-methoxy-1-methyl-1H-pyrazol-4-amine, a QSAR study would involve calculating a set of molecular descriptors for each compound. These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., logP), or topological (e.g., connectivity indices). Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are then used to build a model that correlates these descriptors with the observed biological activity.

Numerous QSAR studies have been performed on pyrazole derivatives, highlighting the utility of this approach. For example, 2D-QSAR models have been developed for 1H-pyrazole-1-carbothioamide derivatives as EGFR kinase inhibitors, revealing the importance of adjacency and distance matrix descriptors for their activity. acs.org In another study, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) were used to study pyrazole derivatives as RET kinase inhibitors, providing 3D contour maps that visualize the regions where steric and electrostatic properties influence activity. nih.gov

The general steps involved in a QSAR study that could be applied to derivatives of 3-methoxy-1-methyl-1H-pyrazol-4-amine are presented below.

| Step | Description | Key Considerations | Example from Pyrazole Literature |

|---|---|---|---|

| 1. Data Set Selection | Assembling a set of structurally related compounds with experimentally determined biological activities. | Structural diversity and a wide range of activity values are important for a robust model. | A series of pyrazole derivatives with antiproliferative activity against a human colorectal adenocarcinoma cell line. eurjchem.com |

| 2. Molecular Descriptor Calculation | Calculating various 1D, 2D, and 3D descriptors that characterize the physicochemical properties of the molecules. | The choice of descriptors should be relevant to the biological mechanism of action. | Calculation of dipole moment, LUMO energy, and solvent accessible surface area for pyrazolo-diazine and triazine analogs. nih.gov |

| 3. Model Development | Using statistical methods to build a mathematical equation that links the descriptors to the biological activity. | The data is typically split into a training set for model building and a test set for validation. | Development of a multiple linear regression (MLR) model for pyrazole derivatives containing an acetamide (B32628) moiety. eurjchem.com |

| 4. Model Validation | Assessing the statistical significance and predictive power of the QSAR model using various metrics (e.g., r², q², external validation). | A good model should have high statistical quality and be able to accurately predict the activity of compounds not used in its development. | Internal and external validation of a QSAR model for pyrazole analogs as antiproliferative agents. eurjchem.com |

| 5. Interpretation and Application | Interpreting the model to understand which molecular properties are important for activity and using the model to predict the activity of new compounds. | The model can guide the design of new molecules with improved activity. | Use of CoMFA and CoMSIA contour maps to design new, more potent RET kinase inhibitors. nih.gov |

Biological Activity and in Vitro Mechanistic Investigations of 3 Methoxy 1 Methyl 1h Pyrazol 4 Amine Derivatives

Enzyme Inhibition Studies and Kinase Selectivity Profiling

Derivatives of 3-methoxy-1-methyl-1H-pyrazol-4-amine have demonstrated potent inhibitory activity against a range of protein kinases, many of which are implicated in oncogenesis and other disease pathways.

Inhibition of Oncogenic Kinases (e.g., EGFR Mutants, ROS1, JAK1)

A notable derivative, N-((3R,4R)-4-fluoro-1-(6-((3-methoxy-1-methyl-1H-pyrazol-4-yl)amino)-9-methyl-9H-purin-2-yl)pyrrolidine-3-yl)acrylamide, known as PF-06747775, has been identified as a high-affinity irreversible inhibitor of oncogenic mutants of the epidermal growth factor receptor (EGFR). This compound shows potent activity against the four common EGFR mutants: exon 19 deletion (Del), L858R, and the double mutants T790M/L858R and T790M/Del, while maintaining selectivity over wild-type EGFR.

Furthermore, another derivative, N-(3-methoxyphenyl)-6-(7-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyridin-3-yl)pyridin-2-amine, has been identified as an inhibitor of both the FLT3-ITD and BCR-ABL pathways, which are key drivers in certain types of leukemia. nih.gov

In the realm of Janus kinases (JAKs), a series of 4-amino-(1H)-pyrazole derivatives have been developed as potent inhibitors. For instance, one such derivative demonstrated significant inhibitory activity against JAK1, JAK2, and JAK3 with IC50 values of 3.4, 2.2, and 3.5 nM, respectively. nih.gov Specifically, the derivative AZD4205, which incorporates the 3-methoxy-1-methyl-pyrazol-4-yl)amino moiety, has been highlighted as a potent and selective JAK1 inhibitor. researchgate.net

Table 1: Inhibition of Oncogenic Kinases by 3-Methoxy-1-methyl-1H-pyrazol-4-amine Derivatives

| Derivative | Target Kinase | IC50 (nM) |

|---|---|---|

| 4-amino-(1H)-pyrazole derivative | JAK1 | 3.4 |

| 4-amino-(1H)-pyrazole derivative | JAK2 | 2.2 |

| 4-amino-(1H)-pyrazole derivative | JAK3 | 3.5 |

Characterization of Kinase Selectivity Pockets and Off-Target Profiles

The selectivity of kinase inhibitors is crucial for minimizing off-target effects and associated toxicities. The structural characteristics of 3-methoxy-1-methyl-1H-pyrazol-4-amine derivatives play a significant role in determining their kinase selectivity. The planar nature of the pyrazole (B372694) ring, combined with the N-linked phenyl structures, allows these compounds to occupy the smaller active site of certain kinases like JNK3 more effectively than the larger active site of others, such as p38. nih.gov This steric hindrance is a key factor in achieving selectivity.

For example, the N-methyl group on the pyrazole ring can be essential for selectivity against cyclin-dependent kinase 2 (CDK2) by sterically compromising binding interactions. mdpi.com Kinase selectivity profiling of N-(3-methoxyphenyl)-6-(7-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyridin-3-yl)pyridin-2-amine revealed that at a concentration of 8.4 nM, it primarily interacts with FLT3 and ABL1 (both phosphorylated and unphosphorylated), demonstrating high selectivity within the human kinome. This suggests that its antiproliferative effects are unlikely due to a broad, non-specific inhibition of multiple kinases.

Cellular Assays for In Vitro Mechanism of Action Elucidation

Cellular assays are instrumental in understanding how these derivatives exert their effects within a biological context, from modulating signaling pathways to inhibiting fundamental cellular processes and combating infectious agents.

Modulation of Specific Signaling Pathways (e.g., p38MAPK, VEGFR-2)

Derivatives of 3-methoxy-1-methyl-1H-pyrazol-4-amine have been shown to modulate key signaling pathways involved in cell proliferation, angiogenesis, and inflammation. For instance, certain pyrazole derivatives have been found to inhibit the p38α mitogen-activated protein kinase (MAPK). nih.gov One such derivative, N-4-Tolyl-4-(1-(3-bromophenyl)-1H- pyrazolo[3,4-d]pyrimidin-4- ylamino) benzamide, exhibited inhibitory activity against p38α MAPK that was 2.53 times more potent than the reference compound sorafenib. ijmphs.com

In the context of angiogenesis, pyrazole-based compounds have been investigated as inhibitors of vascular endothelial growth factor receptor 2 (VEGFR-2). Inhibition of VEGFR-2 disrupts the downstream signaling cascade, including the Raf/MEK/ERK pathway, which is crucial for tumor-associated neovascularization. Pyrazolo[3,4-d]pyrimidine derivatives have been identified as a promising scaffold for developing potent VEGFR-2 inhibitors. nih.gov

Inhibition of Tubulin Polymerization in In Vitro Cellular Models

A significant mechanism of action for several anticancer compounds is the disruption of microtubule dynamics through the inhibition of tubulin polymerization. A number of pyrazole derivatives have been identified as potent inhibitors of this process. These compounds often bind to the colchicine (B1669291) site on tubulin, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.

For example, a series of pyrazole hybrid chalcone (B49325) conjugates were synthesized and evaluated for their ability to inhibit tubulin polymerization. Several of these compounds exhibited significant inhibitory activity, with IC50 values in the low micromolar range, comparable to the known tubulin inhibitor Combretastatin A-4. nih.gov Another study on pyrazoline-containing derivatives also identified compounds that were highly effective against tubulin assembly, with IC50 values as low as 1.88 µM. ijprajournal.com

Table 2: Inhibition of Tubulin Polymerization by Pyrazole Derivatives

| Compound Series | Most Potent Compound | IC50 (µM) |

|---|---|---|

| Pyrazole Hybrid Chalcones | 5o | 1.15 |

| Pyrazole Hybrid Chalcones | 5l | 1.65 |

| Pyrazole Hybrid Chalcones | 5p | 1.95 |

| Pyrazoline-containing derivatives | 8 | 1.88 |

| Pyrazole-oxindole derivatives | N/A | 5.90 - 9.20 |

| Indole-amino-pyrazolyl derivatives | N/A | 0.28 |

Anti-Infective Mechanisms in Cellular Models (e.g., Antimicrobial, Antitubercular, Antileishmanial Activity)

Beyond their anticancer properties, derivatives of 3-methoxy-1-methyl-1H-pyrazol-4-amine have demonstrated promising activity against a range of infectious agents.

Antimicrobial Activity: Several novel pyrazole derivatives have been synthesized and screened for their antimicrobial activity. In one study, a synthesized pyrazole derivative exhibited high activity against the Gram-negative bacterium Escherichia coli with a Minimum Inhibitory Concentration (MIC) of 0.25 µg/mL, which was more potent than the standard drug Ciprofloxacin (MIC: 0.5 µg/mL). Another compound was highly active against the Gram-positive bacterium Streptococcus epidermidis with a MIC of 0.25 µg/mL. nih.gov

Table 3: Antimicrobial Activity of Pyrazole Derivatives

| Compound | Microorganism | MIC (µg/mL) |

|---|---|---|

| Pyrazole Derivative 3 | Escherichia coli | 0.25 |

| Pyrazole Derivative 4 | Streptococcus epidermidis | 0.25 |

| Pyrazole-1-carbothiohydrazide 21a | Staphylococcus aureus | 62.5 |

| Pyrazole-1-carbothiohydrazide 21a | Bacillus subtilis | 62.5 |

| Pyrazole-1-carbothiohydrazide 21a | Klebsiella pneumoniae | 62.5 |

| Pyrazole-1-carbothiohydrazide 21a | Aspergillus niger | 2.9 |

| Pyrazole-1-carbothiohydrazide 21a | Candida albicans | 7.8 |

Antitubercular Activity: The pyrazole scaffold is also a key feature in compounds with antitubercular properties. A series of pyrazole-4-carboxamide derivatives were tested against Mycobacterium tuberculosis H37Rv. Several compounds showed promising activity, with one derivative exhibiting a MIC of 3.12 µg/mL. japsonline.com Another study on pyrazole and oxadiazole hybrids identified a compound with a MIC of 0.79 μg/mL against M. bovis BCG. acs.org

Table 4: Antitubercular Activity of Pyrazole Derivatives

| Compound Series | Most Potent Compound | MIC (µg/mL) | Target Strain |

|---|---|---|---|

| Pyrazole-4-carboxamides | 5e | 3.12 | M. tuberculosis H37Rv |

| Pyrazole-4-carboxamides | 5g, 5m | 6.25 | M. tuberculosis H37Rv |

| Pyrazole and Oxadiazole Hybrids | 4s | 0.79 | M. bovis BCG (active state) |

| Pyrazole and Oxadiazole Hybrids | 4e | 0.92 | M. tuberculosis H37Ra (active state) |

Antileishmanial Activity: Leishmaniasis is a parasitic disease for which new therapeutic agents are urgently needed. Pyrazole derivatives have shown significant potential in this area. In one study, a series of pyrazole derivatives were evaluated for their activity against Leishmania species. Several compounds exhibited potent antileishmanial activity, with IC50 values ranging from 34.79 to 43.55 µg/mL, which were 2–3 times more effective than the control drug Glucantime. Another study identified highly substituted pyrazole derivatives with single-digit micromolar IC50 values against L. tropica and L. infantum. nih.gov

Table 5: Antileishmanial Activity of Pyrazole Derivatives

| Compound Series | Most Potent Compound(s) | IC50 (µg/mL) | Target Species |

|---|---|---|---|

| Pyrazole Derivatives | P12 | 34.79 | Leishmania spp. |

| Pyrazole Derivatives | P1 | 35.53 | Leishmania spp. |

| Pyrazole Derivatives | P5 | 36.79 | Leishmania spp. |

| Pyrazole Derivatives | P8 | 37.40 | Leishmania spp. |

| Highly Substituted Pyrazoles | 14d-f | Single-digit µM | L. tropica, L. infantum |

Receptor Interaction Studies Using In Vitro Models

In vitro studies have been instrumental in elucidating the mechanisms of action and biological targets of 3-methoxy-1-methyl-1H-pyrazol-4-amine derivatives. A notable example is the compound N-(3-Methoxyphenyl)-6-(7-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyridin-3-yl)pyridin-2-amine, which incorporates the 1-methyl-1H-pyrazol-4-yl moiety. This derivative has been identified as a potent inhibitor of both FMS-like tyrosine kinase 3 with internal tandem duplication (FLT3-ITD) and Breakpoint Cluster Region-Abelson murine leukemia viral oncogene homolog 1 (BCR-ABL) pathways, which are critical in certain types of leukemia. nih.govnih.gov

The inhibitory activity of this compound has been characterized in various clinically relevant leukemia cell lines. In vitro assays demonstrated its potent antiproliferative effects, highlighting its potential as a targeted therapeutic agent. The half-maximal inhibitory concentration (IC50) values, which indicate the concentration of the compound required to inhibit 50% of the biological activity, were determined for several cell lines, as detailed in the table below. nih.govnih.gov

Table 1: In Vitro Antiproliferative Activity of a 3-Methoxy-1-methyl-1H-pyrazol-4-amine Derivative

| Cell Line | Driving Mutation | IC50 (nM) |

|---|---|---|

| MOLM14 | FLT3-ITD | 1.22 |

| MOLM14-D835Y | FLT3-ITD/D835Y | 2.5 |

| MOLM14-F691L | FLT3-ITD/F691L | 4.8 |

| K562 | BCR-ABL | 10.5 |

These studies underscore the ability of derivatives from this chemical series to interact with specific kinase receptors, thereby modulating cellular signaling pathways implicated in cancer.

Rational Design Principles for Biologically Active Pyrazole Scaffolds

The development of biologically active compounds based on the pyrazole scaffold is guided by rational design principles aimed at optimizing their potency, selectivity, and pharmacokinetic properties. The pyrazole ring is considered a "privileged scaffold" in medicinal chemistry due to its ability to serve as a versatile template for the synthesis of compounds with a wide range of biological activities. nih.gov

Key strategies in the rational design of pyrazole-based inhibitors, including those derived from 3-methoxy-1-methyl-1H-pyrazol-4-amine, often focus on their role as kinase inhibitors. nih.govnih.gov The design process typically involves:

Structure-Activity Relationship (SAR) Studies: These studies systematically modify different parts of the molecule to understand how these changes affect its biological activity. For instance, in the development of pyrazole-based kinase inhibitors, modifications to the substituents on the pyrazole ring and appended aromatic systems can significantly impact potency and selectivity. nih.govbohrium.com

Target-Based Design: This approach utilizes the three-dimensional structure of the target receptor, such as a kinase, to design molecules that fit precisely into the active site. Molecular docking studies are often employed to predict the binding modes of designed compounds and guide synthetic efforts. nih.govmdpi.com For example, the design of pyrazole derivatives as dual inhibitors of EGFR and VEGFR-2 has been guided by the pharmacophoric features of known antagonists for these receptors. bohrium.com

Scaffold Hopping: In some cases, a known inhibitor's core structure is replaced with a pyrazole scaffold to improve properties like patentability, synthetic accessibility, or drug-like characteristics. nih.gov

The overarching goal of these design principles is to create molecules that exhibit high affinity and specificity for their intended biological target while minimizing off-target effects.

Utility as Tool Compounds in Biological Research

While much of the research on 3-methoxy-1-methyl-1H-pyrazol-4-amine derivatives is focused on their therapeutic potential, their specific and potent biological activities also make them valuable as "tool compounds" in biological research. Tool compounds are selective pharmacological agents used to probe the function of proteins and biological pathways in vitro and in vivo.

For instance, a highly selective and potent inhibitor derived from this pyrazole series can be used to:

Elucidate Signaling Pathways: By selectively inhibiting a specific kinase, researchers can study the downstream effects of that inhibition, helping to map out complex cellular signaling networks.

Validate Drug Targets: The use of a tool compound to demonstrate a desired biological effect through the inhibition of a specific target can provide strong evidence for the validity of that target for therapeutic intervention.

Study Disease Mechanisms: These compounds can be used in disease models to understand the role of their target protein in the pathophysiology of a particular disease.

Although specific examples of 3-methoxy-1-methyl-1H-pyrazol-4-amine derivatives being used solely as tool compounds are not extensively documented in publicly available literature, their demonstrated target specificity, as seen with the FLT3-ITD and BCR-ABL inhibitor, suggests their high potential for such applications. The development of such selective probes is crucial for advancing our understanding of fundamental biological processes.

Applications of 3 Methoxy 1 Methyl 1h Pyrazol 4 Amine and Its Derivatives in Materials Science and Other Fields

Exploration in Organic Electronics and Optical Materials

Derivatives of pyrazole (B372694), particularly pyrazolines, have garnered significant attention in the realm of organic electronics and optical materials due to their excellent luminescent and charge-transporting properties. researchgate.net These compounds are investigated for their potential use in organic light-emitting diodes (OLEDs), nonlinear optical (NLO) devices, and as fluorescent probes. researchgate.netresearchgate.net The core pyrazole structure, with its electron-rich nitrogen atoms, facilitates electron transfer and contributes to the bright luminescence observed in many of its derivatives. researchgate.net

Research has shown that pyrazoline-based materials can function as both the hole-transporting layer (HTL) and the emitting material layer (EML) in OLEDs, possessing optimal HOMO and LUMO energy levels for these applications. researchgate.net For instance, certain pyrazoline phenyl derivatives have been successfully incorporated into blue organic light-emitting diodes, demonstrating high efficiencies. researchgate.net The synthesis of various pyrazoline derivatives has led to materials that exhibit efficient broadband photoluminescence, covering almost the entire visible spectrum. researchgate.net This tunability is a key advantage in developing materials for specific optical applications.

Furthermore, the applications of pyrazoline derivatives extend to material sciences for their nonlinear optical (NLO) properties. researchgate.net The molecular structure of these compounds, often featuring donor and acceptor groups connected through a π-conjugated system, can lead to large dipole moments and significant NLO effects, which are crucial for applications like optical switching and frequency conversion. researchgate.netresearchgate.net

Interactive Data Table: Applications of Pyrazole Derivatives in Optoelectronics

| Derivative Class | Application Area | Key Properties | Example/Finding | Reference |

|---|---|---|---|---|

| Pyrazoline Phenyl Derivatives | Organic Light-Emitting Diodes (OLEDs) | Blue emission, high efficiency, charge transport | Used in a device with efficacy up to 10.63 cd/A and a peak emission at 445 nm. | researchgate.net |

| Substituted Pyrazolines (PRDs) | Lasers, Optical Materials | Broadband photoluminescence, amplified spontaneous emission | PRDs doped into a poly(methyl methacrylate) matrix show potential for lasing applications. | researchgate.net |

| General Pyrazoline Derivatives | Nonlinear Optical (NLO) Devices | High dipole moments, two-photon absorption (TPA) | Investigated for NLO properties due to their molecular structure with highly polar end-groups. | researchgate.netresearchgate.net |

Role in Analytical Chemistry

In analytical chemistry, pyrazole derivatives have emerged as a significant class of compounds for the development of chemosensors, which are used for the detection of various ions. nih.govtandfonline.com Their ability to form stable complexes with metal ions, often accompanied by a discernible change in color (colorimetric) or fluorescence, makes them ideal candidates for sensor applications. nih.govrsc.org The pyrazole scaffold, with its nitrogen donor sites, is a key feature that facilitates this complexing behavior. nih.gov

Derivatives of pyrazole have been successfully synthesized to act as selective and sensitive fluorescent "turn-on" or "turn-off" sensors for a range of metal cations. tandfonline.comsemanticscholar.org For example, specific pyrazole-based sensors have been designed for the "naked-eye" colorimetric recognition of Ni²⁺ and Al³⁺. rsc.org Another study demonstrated a pyrazole sensor with a 20-fold increase in fluorescence intensity upon binding with Zn²⁺ and a different sensor that showed a 30-fold increase for Fe³⁺. semanticscholar.org These sensors offer advantages such as high selectivity, low detection limits, and rapid response times, making them practical for environmental and biological monitoring. nih.govrsc.org

The general mechanism for these sensors involves a process like chelation-enhanced fluorescence (CHEF), where the binding of a metal ion to the pyrazole derivative restricts intramolecular rotation or modulates photoinduced electron transfer (PET), leading to a significant change in the sensor's photophysical properties. rsc.org

Interactive Data Table: Pyrazole-Based Chemosensors for Ion Detection

| Sensor Type | Target Ion | Detection Method | Key Finding | Reference |

|---|---|---|---|---|

| Pyridine–pyrazole derivative | Al³⁺ | Colorimetric & Fluorescent | Effectively and selectively recognized Al³⁺ ions in a buffered aqueous solution. | nih.gov |

| Pyrazoline derivatives | Fe³⁺ | Fluorescent ("On-Off") | Demonstrated excellent selectivity and low detection limits for precise iron (III) detection. | tandfonline.com |

| Sensor Pry-Flu | Ni²⁺ | Colorimetric | Selective coordination with Ni²⁺ caused a color change from colorless to orange-yellow. Detection limit of 1.87 x 10⁻⁸ M. | rsc.org |

| Sensor Pry-R6G | Al³⁺ | Colorimetric | Specific detection of Al³⁺ resulted in a color change from colorless to pink. Detection limit of 2.61 x 10⁻⁸ M. | rsc.org |

| Substituted Pyrazole 8 | Zn²⁺ | Fluorescent ("Turn-on") | Showed an approx. 20-fold increase in fluorescence emission at 480 nm with Zn²⁺. | semanticscholar.org |

| Substituted Pyrazole 9 | Fe³⁺ | Fluorescent ("Turn-on") | Displayed a 30-fold increase in fluorescence at 465 nm for Fe³⁺, with a detection limit of 0.025 μM. | semanticscholar.org |

Potential as Chelating Agents for Transition Metals

The structural framework of 3-methoxy-1-methyl-1H-pyrazol-4-amine, featuring a pyrazole ring and an amino group, suggests its strong potential as a chelating agent. Aminopyrazoles are known to act as bidentate ligands, capable of coordinating with transition metal ions through both a nitrogen atom of the pyrazole ring and the nitrogen of the exocyclic amino group. niscpr.res.in This dual coordination leads to the formation of stable chelate rings, a fundamental principle in coordination chemistry.

Studies on 3(5)-aminopyrazole have demonstrated its ability to form stable complexes with a variety of divalent transition metals, including Cobalt(II), Nickel(II), Copper(II), Zinc(II), Cadmium(II), and Mercury(II). niscpr.res.in The resulting complexes often exhibit a general formula of [ML₂Cl₂], where 'M' is the metal ion and 'L' is the aminopyrazole ligand. niscpr.res.in Spectroscopic and magnetic data for these complexes typically suggest octahedral stereochemistries, indicating that the aminopyrazole acts as a neutral bidentate chelating agent. niscpr.res.in The formation of such complexes is a key area of research, with applications ranging from catalysis to the development of new materials with specific magnetic or electronic properties.

Interactive Data Table: Transition Metal Complexes with Aminopyrazole Ligands

| Ligand | Metal Ion | Complex Formula | Proposed Geometry | Coordination Mode | Reference |

|---|---|---|---|---|---|

| 3(5)-Aminopyrazole | Co(II) | [CoL₂Cl₂] | Octahedral | Neutral bidentate | niscpr.res.in |

| 3(5)-Aminopyrazole | Ni(II) | [NiL₂Cl₂] | Octahedral | Neutral bidentate | niscpr.res.in |

| 3(5)-Aminopyrazole | Cu(II) | [CuL₂Cl₂] | Octahedral | Neutral bidentate | niscpr.res.in |

| 3(5)-Aminopyrazole | Zn(II) | [ZnL₂Cl₂] | Octahedral | Neutral bidentate | niscpr.res.in |

General Agrochemical Applications

The pyrazole scaffold is a cornerstone in modern agrochemical research, with numerous commercial products and developmental compounds containing this heterocyclic ring. researchgate.netnih.gov Pyrazole derivatives have been successfully developed and marketed as fungicides, herbicides, and insecticides. nih.gov Their versatility and the ability to fine-tune their biological activity through substitution make them a privileged structure in the search for new crop protection agents. researchgate.net

In the field of fungicides, pyrazole-4-carboxamides are a prominent class of succinate (B1194679) dehydrogenase inhibitors (SDHIs), which are vital for controlling a wide range of plant pathogenic fungi. acs.org For herbicides, compounds like pyroxasulfone (B108660) are used for pre-emergence control of grass and broadleaf weeds in major crops. nih.gov Research has also explored 5-arylmethoxy phenylpyrazole derivatives, which have shown good herbicidal activity against weeds like Abutilon theophrasti. researchgate.net The continuous innovation in this area involves designing novel pyrazole derivatives to enhance efficacy, broaden the spectrum of activity, and manage the development of resistance in target pests. researchgate.netacs.org

Interactive Data Table: Examples of Pyrazole Derivatives in Agrochemicals

| Application | Class/Example | Mode of Action/Target | Key Finding | Reference |

|---|---|---|---|---|

| Fungicide | Pyrazole-4-carboxamides | Succinate Dehydrogenase Inhibitors (SDHIs) | Compound 8e showed exceptional potency against Rhizoctonia solani, superior to the commercial fungicide boscalid. | acs.org |

| Herbicide | Pyroxasulfone | Pre-emergence herbicide | Provides excellent control of grass and broadleaf weeds in crops like corn and soybeans. | nih.gov |

| Herbicide | 5-Arylmethoxy phenylpyrazole derivatives | Inhibition of weed growth | A derivative showed 95% inhibition of Abutilon theophrasti at a low dosage. | researchgate.net |

| Herbicide | Phenylpyridine-containing pyrazoles | Post-emergence weed control | Compounds 6a and 6c showed moderate herbicidal activity against Setaria viridis. | nih.gov |

Future Research Directions for 3 Methoxy 1 Methyl 1h Pyrazol 4 Amine

Development of Novel and Sustainable Synthetic Routes

The synthesis of 3-methoxy-1-methyl-1H-pyrazol-4-amine and its analogs is poised for significant advancements through the adoption of green and sustainable chemistry principles. Future research will likely focus on moving away from traditional, often harsh, synthetic conditions towards more environmentally benign and efficient methodologies.

One promising avenue is the development of one-pot multicomponent reactions . These reactions, where multiple starting materials are combined in a single reaction vessel to form a complex product, offer numerous advantages, including reduced solvent waste, lower energy consumption, and improved atom economy. mdpi.comdigitellinc.com The design of a one-pot synthesis for 3-methoxy-1-methyl-1H-pyrazol-4-amine would streamline its production, making it more cost-effective and environmentally friendly.

The exploration of green solvents and catalysts is another critical area. Research into utilizing water, ethanol (B145695), or solvent-free conditions for pyrazole (B372694) synthesis is gaining traction. google.comclockss.org Furthermore, the use of biocatalysts, such as enzymes, presents an opportunity for highly selective and sustainable synthesis under mild conditions. mdpi.comacs.org The development of recyclable catalysts, including nanocatalysts, can also significantly reduce the environmental impact of the synthetic process. researchgate.net

Flow chemistry represents a paradigm shift in chemical synthesis, offering precise control over reaction parameters, enhanced safety, and scalability. edpsciences.orgnih.gov The application of flow chemistry to the synthesis of 3-methoxy-1-methyl-1H-pyrazol-4-amine could lead to higher yields, improved purity, and the potential for continuous manufacturing processes. acs.org Additionally, energy-efficient techniques such as microwave and ultrasonic assistance are being explored to accelerate reaction times and improve yields in pyrazole synthesis. google.comclockss.org

| Synthetic Approach | Potential Advantages for 3-methoxy-1-methyl-1H-pyrazol-4-amine Synthesis |

| One-Pot Multicomponent Reactions | Increased efficiency, reduced waste, lower cost. |

| Green Solvents and Catalysts | Reduced environmental impact, use of renewable resources. |

| Biocatalysis | High selectivity, mild reaction conditions, environmentally friendly. |

| Flow Chemistry | Precise reaction control, enhanced safety, scalability. |

| Microwave/Ultrasonic Assistance | Faster reaction times, improved yields. |

Advanced Structural Modifications for Enhanced Biological Specificity

Future research will undoubtedly delve deeper into the structure-activity relationships (SAR) of 3-methoxy-1-methyl-1H-pyrazol-4-amine to design derivatives with enhanced biological specificity and potency. The strategic modification of its core structure will be guided by a deeper understanding of its interactions with biological targets.

A key area of focus will be the exploration of bioisosteric replacements . This strategy involves substituting a functional group with another that has similar physical or chemical properties, with the aim of improving the compound's biological activity, selectivity, or pharmacokinetic profile. For instance, the pyrazole core itself can be a versatile scaffold for bioisosteric replacement with other five-membered heterocycles like thiazoles, triazoles, or imidazoles to modulate its properties. edpsciences.org

Scaffold hopping is another advanced technique that will be instrumental in the design of novel analogs. This involves replacing the central pyrazole core with a structurally different scaffold while retaining the key pharmacophoric features. This approach can lead to the discovery of new chemical entities with improved drug-like properties and potentially novel mechanisms of action. semanticscholar.orgresearchgate.net

The substituents on the pyrazole ring—the methoxy (B1213986), methyl, and amine groups—offer rich opportunities for modification. For example, the position of the methoxy group on a phenyl ring has been shown to significantly impact the biological activity of pyrazole analogs. clockss.org Future studies could explore the impact of shifting the methoxy group to other positions on the pyrazole ring or replacing it with other alkoxy groups of varying chain lengths and steric bulk. Similarly, the N-methyl group could be replaced with other alkyl or aryl groups to probe the steric and electronic requirements of the target binding site. The 4-amino group is a key site for further functionalization, allowing for the introduction of a wide range of substituents to enhance target engagement and specificity.

| Modification Strategy | Potential Impact on 3-methoxy-1-methyl-1H-pyrazol-4-amine |

| Bioisosteric Replacement | Improved biological activity, selectivity, and pharmacokinetic properties. |

| Scaffold Hopping | Discovery of novel chemical entities with enhanced drug-like properties. |

| Methoxy Group Modification | Modulation of biological activity and target-binding affinity. |

| N-Methyl Group Modification | Probing steric and electronic requirements of the binding site. |

| 4-Amino Group Functionalization | Enhanced target engagement and specificity. |

Integration of Multi-Omics and High-Throughput Screening for Mechanistic Understanding

To fully elucidate the mechanism of action of 3-methoxy-1-methyl-1H-pyrazol-4-amine and its derivatives, future research will need to integrate advanced analytical and screening technologies. A multi-omics approach, combining genomics, proteomics, and metabolomics, will provide a holistic view of the cellular response to the compound.

Chemoproteomics , a powerful tool for target identification and selectivity profiling, will be particularly valuable. By using chemical probes derived from 3-methoxy-1-methyl-1H-pyrazol-4-amine, researchers can identify its direct protein targets within the complex cellular environment. edpsciences.orgnih.gov This approach can also be used to assess the kinome-wide selectivity of pyrazole-based kinase inhibitors, providing crucial information for developing more specific therapeutics.

High-throughput screening (HTS) will play a pivotal role in accelerating the discovery of new biological activities and in refining the structure-activity relationships of pyrazole libraries. acs.org Both target-based and phenotypic screening approaches will be employed. Target-based HTS can be used to screen large libraries of pyrazole derivatives against specific enzymes or receptors, while phenotypic screening can identify compounds that produce a desired cellular response without prior knowledge of the target. iapchem.org High-throughput virtual screening (HTVS) can also be utilized as a cost-effective method to identify promising candidates from large compound databases for further experimental validation. acs.org

The data generated from these multi-omics and HTS studies will be invaluable for understanding the compound's mechanism of action, identifying potential off-target effects, and discovering biomarkers for predicting treatment response.

| Technology | Application for 3-methoxy-1-methyl-1H-pyrazol-4-amine |

| Chemoproteomics | Identification of direct protein targets and assessment of selectivity. |

| Target-Based HTS | Screening of pyrazole libraries against specific biological targets. |

| Phenotypic HTS | Discovery of novel biological activities and mechanisms of action. |

| High-Throughput Virtual Screening | In silico identification of promising pyrazole-based compounds. |

| Multi-Omics (Genomics, Metabolomics) | Comprehensive understanding of the cellular response to the compound. |

Refinement of Computational Methods for Predictive Modeling

Computational modeling will be an indispensable tool in guiding the future development of 3-methoxy-1-methyl-1H-pyrazol-4-amine and its analogs. The refinement of existing computational methods and the adoption of new technologies will enhance their predictive power and accelerate the drug discovery process.

Quantitative Structure-Activity Relationship (QSAR) modeling will continue to be a valuable tool for predicting the biological activity of new pyrazole derivatives based on their physicochemical properties. acs.org The development of more sophisticated 2D and 3D-QSAR models, incorporating a wider range of molecular descriptors, will improve their accuracy.

Molecular docking simulations will be used to predict the binding modes of 3-methoxy-1-methyl-1H-pyrazol-4-amine derivatives with their biological targets. wikipedia.org These studies will provide insights into the key intermolecular interactions that govern binding affinity and selectivity, thereby guiding the design of more potent and specific compounds.

Pharmacophore modeling will be employed to identify the essential structural features required for biological activity. semanticscholar.orgnih.gov These models can then be used to search for novel scaffolds that possess the desired pharmacophoric elements.